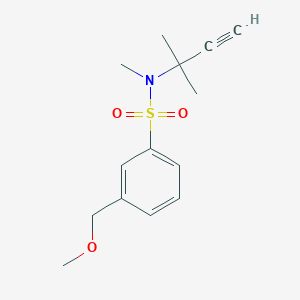
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid, also known as PTAA, is a synthetic compound that has shown potential for various scientific research applications. It is a derivative of the amino acid phenylalanine and contains a thiophene ring, which gives it unique properties.
Applications De Recherche Scientifique
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown potential for various scientific research applications, including drug discovery, materials science, and biochemistry. It has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has also been used as a building block for the synthesis of novel materials, such as dendrimers and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is not fully understood, but it is believed to act as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. By inhibiting DPP-4, (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid may increase the levels of incretin hormones and improve glucose homeostasis.
Biochemical and Physiological Effects:
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DPP-4 activity, while in vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of diabetes. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under a range of conditions and can be stored for extended periods of time. However, one limitation of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it has low aqueous solubility, which may limit its use in certain experiments. It is also important to note that (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is a synthetic compound and may not accurately reflect the properties of natural compounds.
Orientations Futures
There are several future directions for research on (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid. One area of interest is the development of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid-based materials for biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to fully understand the mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid and its potential as a therapeutic agent.
Conclusion:
In conclusion, (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is a synthetic compound with potential for various scientific research applications. It can be synthesized using a relatively simple method and has been investigated as a potential inhibitor of DPP-4 and a building block for novel materials. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown promising results in animal models of diabetes and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the properties and potential applications of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid.
Méthodes De Synthèse
The synthesis of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid involves the reaction of phenylalanine with thiophene-3-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The reaction yields (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid as a white solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-13(7-6-11-8-9-20-10-11)16-14(15(18)19)12-4-2-1-3-5-12/h1-5,8-10,14H,6-7H2,(H,16,17)(H,18,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSWUCEOYYYGC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)
![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)

![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)


![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
